![molecular formula C24H26N2O4 B11159294 3-benzyl-4-methyl-7-[2-(4-methylpiperazino)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11159294.png)
3-benzyl-4-methyl-7-[2-(4-methylpiperazino)-2-oxoethoxy]-2H-chromen-2-one
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Overview
Description
3-benzyl-4-methyl-7-[2-(4-methylpiperazino)-2-oxoethoxy]-2H-chromen-2-one is a complex organic compound with a molecular formula of C26H28N2O4. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4-methyl-7-[2-(4-methylpiperazino)-2-oxoethoxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methyl-7-hydroxy-2H-chromen-2-one with benzyl bromide in the presence of a base such as potassium carbonate. This is followed by the reaction with 2-(4-methylpiperazino)-2-oxoethyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4-methyl-7-[2-(4-methylpiperazino)-2-oxoethoxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazino moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or piperazino derivatives.
Scientific Research Applications
3-benzyl-4-methyl-7-[2-(4-methylpiperazino)-2-oxoethoxy]-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-4-methyl-7-[2-(4-methylpiperazino)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and inflammation. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one
- 3-benzyl-4-methyl-7-((2-oxocyclohexyl)oxy)-2H-chromen-2-one
- 3,4-dimethyl-N-[4-(4-methylpiperazino)benzyl]benzamide
Uniqueness
Compared to similar compounds, 3-benzyl-4-methyl-7-[2-(4-methylpiperazino)-2-oxoethoxy]-2H-chromen-2-one exhibits unique structural features, such as the presence of the 4-methylpiperazino group, which may contribute to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C24H26N2O4 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-benzyl-4-methyl-7-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]chromen-2-one |
InChI |
InChI=1S/C24H26N2O4/c1-17-20-9-8-19(29-16-23(27)26-12-10-25(2)11-13-26)15-22(20)30-24(28)21(17)14-18-6-4-3-5-7-18/h3-9,15H,10-14,16H2,1-2H3 |
InChI Key |
WZTHOTWQBPBNHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCN(CC3)C)CC4=CC=CC=C4 |
Origin of Product |
United States |
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